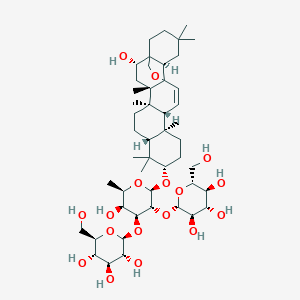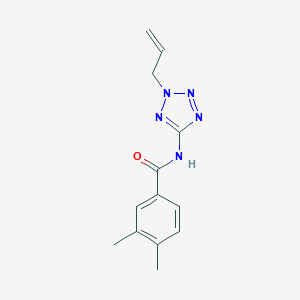
4-(((3beta)-Cholest-5-en-3-yl)oxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((3beta)-Cholest-5-en-3-yl)oxy)butanoic acid, also known as Cholesteryl Butyrate (CB), is a cholesterol ester that has been widely studied for its potential use in various scientific research applications. CB is synthesized by esterifying cholesterol with butyric acid, and its unique chemical structure makes it an interesting molecule for studying its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
CB is believed to act as a cholesterol delivery agent, transporting cholesterol to various tissues and cells where it can be used for various physiological processes. CB has also been shown to be a substrate for cholesterol esterase activity, which can release free cholesterol from the ester bond for use in cellular processes.
Biochemical and Physiological Effects:
CB has been shown to have various biochemical and physiological effects, including the ability to modulate cholesterol metabolism, reduce inflammation, and improve insulin sensitivity. CB has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
実験室実験の利点と制限
CB has several advantages for use in lab experiments, including its stability, solubility in various solvents, and well-characterized chemical structure. However, CB also has some limitations, including its high cost and limited availability in some regions.
将来の方向性
There are several potential future directions for research involving CB, including its use as a drug delivery agent, its potential as a therapeutic agent for various diseases, and its role in regulating cholesterol metabolism and lipid homeostasis. Additionally, further studies are needed to fully understand the mechanism of action of CB and its potential interactions with other molecules and pathways.
合成法
CB can be synthesized through a simple esterification reaction between cholesterol and butyric acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and can be optimized for yield and purity. The resulting CB can be purified through various methods, such as column chromatography or recrystallization, to obtain a highly pure product for use in scientific research.
科学的研究の応用
CB has been studied for its potential use in various scientific research applications, including as a cholesterol delivery agent, a substrate for cholesterol esterase activity, and a model compound for studying lipid metabolism. CB has also been shown to have potential applications in drug delivery, as it can be incorporated into liposomes or other delivery systems to target specific tissues or cells.
特性
CAS番号 |
156908-81-5 |
|---|---|
分子式 |
C31H52O3 |
分子量 |
472.7 g/mol |
IUPAC名 |
4-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butanoic acid |
InChI |
InChI=1S/C31H52O3/c1-21(2)8-6-9-22(3)26-13-14-27-25-12-11-23-20-24(34-19-7-10-29(32)33)15-17-30(23,4)28(25)16-18-31(26,27)5/h11,21-22,24-28H,6-10,12-20H2,1-5H3,(H,32,33)/t22-,24+,25?,26-,27?,28?,30+,31-/m1/s1 |
InChIキー |
CRDNCPAYGSTGQR-PHZPAERESA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCC(=O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCC(=O)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCC(=O)O)C)C |
同義語 |
4-(cholesteryloxy)butyric acid gamma-(cholesteryloxy)butyric acid gamma-CBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)


![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)





